1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-pyrido[3,4-b]indole-3-carboxamide
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Overview
Description
1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-pyrido[3,4-b]indole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a thiadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-pyrido[3,4-b]indole-3-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide.
Coupling with Pyridoindole: The thiadiazole derivative is then coupled with a pyridoindole derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-pyrido[3,4-b]indole-3-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Electrophiles or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-pyrido[3,4-b]indole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-pyrido[3,4-b]indole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Pyridoindole Derivatives: Compounds with the pyridoindole structure also show diverse biological activities.
Uniqueness
1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-pyrido[3,4-b]indole-3-carboxamide is unique due to its combined structure of thiadiazole and pyridoindole rings, which may confer enhanced biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-9H-pyrido[3,4-b]indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS/c1-12-18-15(14-9-5-6-10-16(14)23-18)11-17(22-12)19(27)24-21-26-25-20(28-21)13-7-3-2-4-8-13/h2-11,23H,1H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEFTPDZUABFGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)NC3=NN=C(S3)C4=CC=CC=C4)C5=CC=CC=C5N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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